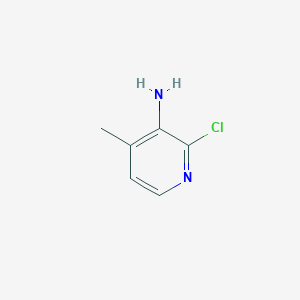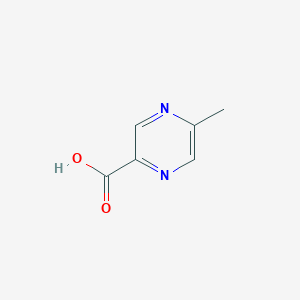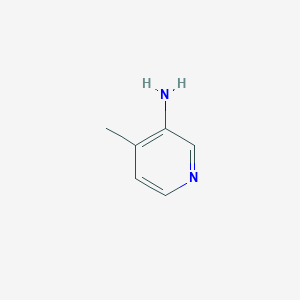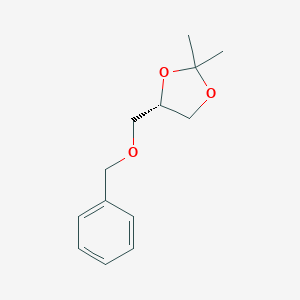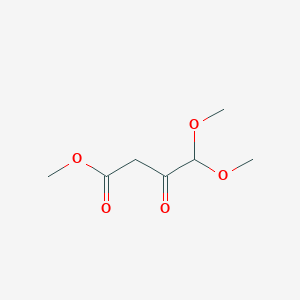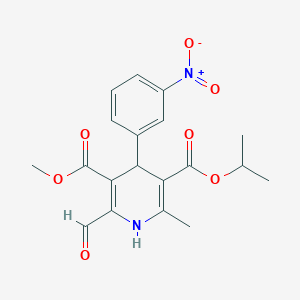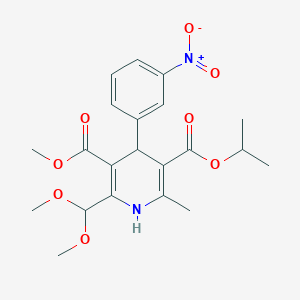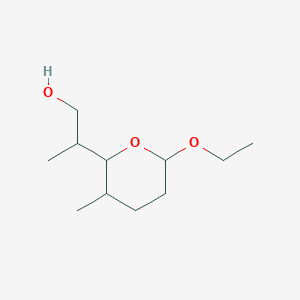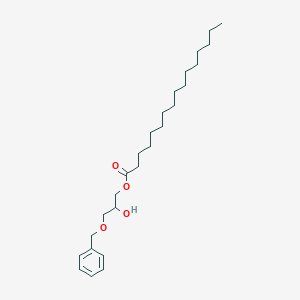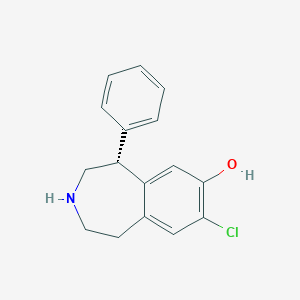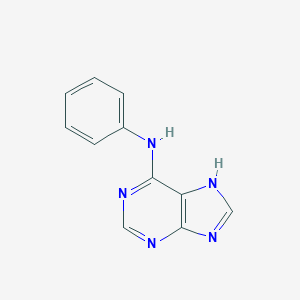
6-Anilinopurin
Übersicht
Beschreibung
6-Anilinopurine, also known as N6-Phenyladenine, is a synthetic cytokinin, a class of plant growth regulators that promote cell division in plant roots and shoots. It is a derivative of adenine, a purine base found in DNA and RNA. This compound is primarily used in plant tissue culture and agricultural research to study its effects on plant growth and development.
Wissenschaftliche Forschungsanwendungen
6-Anilinopurine has a wide range of applications in scientific research:
Chemistry: It is used to study the synthesis and reactivity of purine derivatives.
Biology: It serves as a cytokinin in plant tissue culture, promoting cell division and growth.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in cancer treatment due to its structural similarity to other purine analogs.
Industry: It is used in agricultural research to develop new plant growth regulators and improve crop yields.
Wirkmechanismus
Target of Action
6-Anilinopurine, also known as Anisiflupurin, is a synthetic cytokinin plant growth regulator . It primarily targets the enzyme cytokinin oxidase/dehydrogenase (CKO/CKX) . This enzyme plays a crucial role in the irreversible inactivation of cytokinins, a class of plant hormones, through the removal of the N6-isoprene side chain from the cytokinin molecules .
Mode of Action
6-Anilinopurine acts as an inhibitor of the CKO/CKX enzyme . By inhibiting this enzyme, it prevents the inactivation of cytokinins, thereby maintaining their active state . This results in an increase in the levels of active cytokinins in the plant, which can stimulate cell division and growth .
Biochemical Pathways
The primary biochemical pathway affected by 6-Anilinopurine is the cytokinin metabolic pathway . By inhibiting the CKO/CKX enzyme, 6-Anilinopurine disrupts the normal metabolism of cytokinins, leading to an increase in their active levels . The downstream effects of this include enhanced cell division and growth, as well as potential changes in other processes regulated by cytokinins, such as leaf senescence and nutrient mobilization .
Pharmacokinetics
Given its role as a plant growth regulator, it is likely that it is absorbed and distributed throughout the plant tissues after application . Its impact on bioavailability would be subject to factors such as the method of application, the plant species, and environmental conditions .
Result of Action
The primary molecular effect of 6-Anilinopurine’s action is the inhibition of the CKO/CKX enzyme, leading to increased levels of active cytokinins . At the cellular level, this can stimulate cell division and growth . In practical terms, this can result in effects such as stimulated growth of tobacco callus tissues, maintenance of chlorophyll content in detached wheat leaves, and induction of β-anthocyanin synthesis in amaranth cotyledons .
Action Environment
The action, efficacy, and stability of 6-Anilinopurine can be influenced by various environmental factors . These may include temperature, light conditions, soil pH, and moisture levels . Detailed studies on the influence of these factors on the action of 6-anilinopurine are currently lacking .
Biochemische Analyse
Biochemical Properties
6-Anilinopurine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
The effects of 6-Anilinopurine on various types of cells and cellular processes are complex and multifaceted It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of 6-Anilinopurine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of 6-Anilinopurine change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of 6-Anilinopurine vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
6-Anilinopurine is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can also affect metabolic flux or metabolite levels. The specific metabolic pathways that 6-Anilinopurine is involved in are still being explored.
Transport and Distribution
6-Anilinopurine is transported and distributed within cells and tissues It can interact with various transporters or binding proteins, and can also affect its localization or accumulation
Subcellular Localization
The subcellular localization of 6-Anilinopurine and its effects on activity or function are complex and multifaceted . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles. The specific subcellular localization of 6-Anilinopurine is still being explored.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Anilinopurine typically involves the reaction of adenine with aniline. One common method is the palladium-catalyzed ortho-acylation of 6-anilinopurines, which involves C-H bond activation in the presence of a palladium catalyst and aldehydes or α-oxocarboxylic acids as the acylating source . This method yields a variety of purine derivatives in good to excellent yields.
Industrial Production Methods: Industrial production of 6-Anilinopurine is less common due to its specialized use in research. the synthesis can be scaled up using similar catalytic processes, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Anilinopurine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly at the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated compounds and strong acids or bases are often used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various purine derivatives, which can be further utilized in biochemical and pharmacological studies.
Vergleich Mit ähnlichen Verbindungen
Benzyladenine: Another synthetic cytokinin with similar effects on plant growth.
Kinetin: A naturally occurring cytokinin with a similar structure and function.
Anisiflupurin: A derivative of 6-Anilinopurine with enhanced activity and lower toxicity.
Uniqueness: 6-Anilinopurine is unique due to its specific binding affinity to cytokinin receptors and its ability to promote cell division more effectively than some other cytokinins. Its synthetic versatility also allows for the creation of various derivatives with potentially novel biological activities.
Eigenschaften
IUPAC Name |
N-phenyl-7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c1-2-4-8(5-3-1)16-11-9-10(13-6-12-9)14-7-15-11/h1-7H,(H2,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZNSRQVTJYMRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=NC3=C2NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40153105 | |
| Record name | N-Purin-6-ylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40153105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1210-66-8 | |
| Record name | N-Phenyl-9H-purin-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1210-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Purin-6-ylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001210668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Anilinopurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519242 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Purin-6-ylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40153105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-purin-6-ylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.559 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 6-anilinopurine interesting for chemical synthesis?
A1: 6-Anilinopurine is a versatile building block in organic synthesis, particularly for creating more complex purine derivatives. Its structure allows for various chemical modifications. For instance, researchers have successfully achieved ortho-acylation of 6-anilinopurines using palladium catalysts and aldehydes or α-oxocarboxylic acids as acylating agents. [] This method provides a route to synthesize purine-appended 2′-aminoacetophenones and benzophenones. [] Additionally, rhodium(III)-catalyzed carbenoid C(sp2)–H functionalization allows for the introduction of alkyl groups to the ortho position using α-diazo esters. [] This method has proven effective for modifying both 6-anilinopurines and their corresponding nucleosides. []
Q2: What are the fluorescent properties of 6-anilinopurine?
A2: Studies show that 6-anilinopurine exhibits fluorescence, with the intensity being solvent-dependent. [] Notably, its fluorescence intensity is higher in 75% ethanol compared to other solvents tested. [] Interestingly, 6-substituted purines, including 6-anilinopurine, generally display stronger fluorescence intensities compared to their 2-substituted counterparts. [] This difference in fluorescence properties between 2- and 6-substituted purines highlights the influence of substituent position on the photochemical behavior of these compounds.
Q3: Can 6-anilinopurine be used to synthesize larger, heterocyclic systems?
A3: Yes, 6-anilinopurine serves as a scaffold for constructing purine-fused polycyclic systems. A copper-catalyzed intramolecular C(sp2)-H activation and amination reaction using PhI(OAc)2 as an oxidant in an AcOH/Ac2O solvent system effectively generates these fused purines. [] This approach holds promise for developing novel multiheterocyclic compounds with potential applications in various fields, particularly those requiring fluorescent properties. [, ]
Q4: Are there efficient synthetic routes for producing 6-anilinopurine?
A5: 6-Anilinopurine can be synthesized by reacting 6-chloropurine with aniline under reflux conditions. [] This relatively straightforward approach provides a good starting point for further modifications and derivatizations of the 6-anilinopurine core structure.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


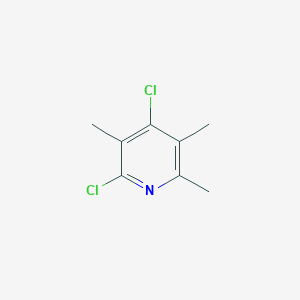

![8-Benzyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B17600.png)

